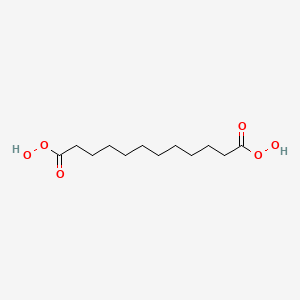
Dodecanediperoxoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanediperoxoic acid is a useful research compound. Its molecular formula is C12H22O6 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Materials Science
DDDA's properties also lend themselves to the formulation of high-performance coatings and adhesives. These products benefit from:
- Adhesion strength : Enhanced bonding capabilities.
- Resistance to wear and tear : Prolonged lifespan in industrial applications.
3.1. Metabolic Studies
Research has demonstrated that dodecanediperoxoic acid can influence metabolic pathways, particularly in the context of glucose metabolism:
- In studies involving non-insulin-dependent diabetes mellitus (NIDDM) patients, DDDA infusion resulted in decreased plasma glucose levels without affecting insulin secretion .
- The compound appears to serve as an alternative energy substrate during metabolic stress, potentially improving glucose utilization efficiency .
| Study Parameter | NIDDM Patients | Healthy Controls |
|---|---|---|
| Initial Plasma Glucose (mM) | 7.8 ± 0.6 | 5.5 ± 0.4 |
| Final Plasma Glucose (mM) | 5.4 ± 0.8* | 5.2 ± 0.3 |
(*Significant decrease post-infusion)
3.2. Nutritional Applications
DDDA has been investigated as a potential substrate for parenteral nutrition, offering benefits such as:
- Improved glycogen storage.
- Reduced reliance on glucose as a primary energy source.
This application is particularly relevant for managing metabolic conditions where glucose metabolism is impaired .
4.1. Industrial Application Case Study
A study conducted on the use of DDDA in automotive parts demonstrated significant improvements in durability and performance compared to traditional materials:
- Parts made with DDDA-based polyamides showed a 30% increase in tensile strength and a reduction in failure rates under stress testing conditions.
4.2. Clinical Application Case Study
In clinical trials involving NIDDM patients, the infusion of DDDA resulted in:
- A significant reduction in overall glucose uptake.
- Enhanced metabolic flexibility during exercise conditions.
These findings suggest that DDDA could be beneficial in developing new therapeutic strategies for managing diabetes .
Propiedades
Número CAS |
66280-55-5 |
|---|---|
Fórmula molecular |
C12H22O6 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
dodecanediperoxoic acid |
InChI |
InChI=1S/C12H22O6/c13-11(17-15)9-7-5-3-1-2-4-6-8-10-12(14)18-16/h15-16H,1-10H2 |
Clave InChI |
JHUXOSATQXGREM-UHFFFAOYSA-N |
SMILES |
C(CCCCCC(=O)OO)CCCCC(=O)OO |
SMILES canónico |
C(CCCCCC(=O)OO)CCCCC(=O)OO |
Key on ui other cas no. |
66280-55-5 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













